molecular formula C19H19ClN2O3 B2556860 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-83-5

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2556860
CAS No.: 941993-83-5
M. Wt: 358.82
InChI Key: ULWIVVOHEHBFJT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-83-5) is a synthetic acetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular structure that integrates a 4-chlorophenyl group with a 2-oxopyrrolidin-1-yl-substituted aniline moiety, a scaffold recognized for its conformational rigidity and potential in modulating biological targets . The molecular formula is C19H19ClN2O3, with a predicted density of 1.327±0.06 g/cm3 . This chemical is offered for investigative applications, particularly in the realm of anti-inflammatory drug discovery. Compounds with pyrrolidinone and related heterocyclic scaffolds have demonstrated potent activity in inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Furthermore, structural analogs of this acetamide have been explored for their potential as kinase inhibitors, impacting critical cellular processes such as the cell cycle and proliferation, which is a promising area for anticancer research . The presence of the 2-oxopyrrolidine ring and the chlorophenyl group are features commonly associated with these biological activities, making this compound a valuable tool for probing new therapeutic mechanisms . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure this compound with a guaranteed purity of 90% or higher, available in various quantities to suit laboratory-scale investigations .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-8-15(12-16(17)22-10-2-3-19(22)24)21-18(23)11-13-4-6-14(20)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWIVVOHEHBFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Pyrrolidinone Moieties

N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 13, )
  • Structure : Shares the 2-oxopyrrolidin-1-yl group but replaces the 4-chlorophenyl and methoxy groups with a hydrazine-carbonyl substituent.
  • Properties : Melting point (mp) 198–200°C; elemental analysis (C 60.51%, H 6.14%, N 17.60%) aligns with theoretical values .
N-(4-(4-(3,5-Dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 14, )
  • Structure : Substitutes the chlorophenyl with a pyrazole ring.
  • Properties : Mp 182–184°C; elemental analysis (C 60.75%, H 6.37%, N 17.71%) .
  • Comparison : The pyrazole moiety may enhance metabolic stability due to aromaticity, while the dimethyl groups could increase lipophilicity.
2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (Compound 4s, )
  • Structure : Retains the 2-oxopyrrolidin-1-yl group but incorporates a trifluoromethylphenyl substituent and a pentyl chain.
  • Properties : Synthesized via Ugi reaction (41% yield); characterized by NMR and HRMS .

Analogs with Alternative Heterocyclic Substituents

N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
  • Structure: Replaces the methoxyphenyl-pyrrolidinone group with a benzothiazole ring.
2-[(4-Chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide ()
  • Structure : Features a sulfanyl linker and benzoxazole substituent.
  • Comparison: The sulfanyl group introduces a hydrogen-bond acceptor, while the benzoxazole may improve photostability compared to pyrrolidinone .

Analogs with Piperazine or Morpholine Substituents

N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14, )
  • Structure: Substitutes pyrrolidinone with a piperazine ring.
  • Properties : Mp 165–167°C; molecular weight 423.89 g/mol .
N-(3-Chlorophenyl)-2-morpholinoacetamide (Compound 13, )
  • Structure: Uses morpholine instead of pyrrolidinone.
  • Properties : Mp 145–147°C; molecular weight 308.77 g/mol .
  • Comparison : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, possibly improving bioavailability.

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Potential Pharmacological Impact
Target Compound ~372.8* Not reported 4-Chlorophenyl, pyrrolidinone Enhanced CNS penetration, metabolic stability
Compound 13 () 316.34 198–200 Hydrazine-carbonyl Increased polarity, solubility
Compound 4s () 386.41 Not reported Trifluoromethylphenyl, pentyl Improved receptor binding affinity
Compound 14 () 423.89 165–167 Piperazine, phenyl Higher basicity, solubility in acidic pH

*Calculated based on formula C₁₉H₁₈ClN₂O₃.

Biological Activity

The compound 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN2O3
  • Molecular Weight : 348.81 g/mol

Structural Features

FeatureDescription
Chlorophenyl GroupEnhances lipophilicity and biological interaction potential.
Methoxy GroupMay influence solubility and biological activity.
Oxopyrrolidine RingContributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to this compound, particularly focusing on their effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of related oxopyrrolidine derivatives, compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that:

  • Compound Efficacy : Certain derivatives exhibited significant cytotoxicity, reducing cell viability to 64% compared to control groups.
  • Mechanism of Action : The mechanism involved apoptosis induction through modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored, particularly against multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

In a screening for antimicrobial activity, derivatives were tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed:

  • Selectivity : Some compounds demonstrated selective activity against resistant strains, suggesting potential as therapeutic agents.
  • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values indicating effectiveness against resistant bacterial strains.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
  • Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes.

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionTargeting key enzymes in cancer metabolism.
Receptor ModulationAltering signaling pathways in cancer cells.
Membrane DisruptionCompromising integrity of bacterial membranes.

Research Findings and Future Directions

The ongoing research into the biological activities of this compound highlights its potential as a lead compound for drug development. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.

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